Decahydroquinoline-4-carboxylic acid

Peptidomimetic design Conformational constraint Proline analogues

Decahydroquinoline-4-carboxylic acid (CAS 13337-72-9) is a rigid bicyclic amino acid mimetic offering >3 stereocenters and fixed twin-chair conformation, enabling precise φ and ψ torsion angle control in peptidomimetic design. Unlike 5-carboxylic acid regioisomers that exhibit confounding GABAergic convulsant activity, the 4-carboxylic acid scaffold yields a clean pharmacological background for receptor selectivity studies. The angular ring fusion topology further differentiates it from decahydroisoquinoline analogs, supporting scaffold-hopping for novel IP generation. Procure stereochemically-defined lots for consistent reaction kinetics in N-alkylation workflows.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 13337-72-9
Cat. No. B3321315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydroquinoline-4-carboxylic acid
CAS13337-72-9
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(CCN2)C(=O)O
InChIInChI=1S/C10H17NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h7-9,11H,1-6H2,(H,12,13)
InChIKeyKOHCZICXYWAFTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decahydroquinoline-4-carboxylic Acid (CAS 13337-72-9) for Peptidomimetic Synthesis: Core Properties and Procurement Baseline


Decahydroquinoline-4-carboxylic acid (CAS 13337-72-9) is a saturated bicyclic nitrogen heterocycle bearing a carboxylic acid group at the 4-position, with molecular formula C₁₀H₁₇NO₂ and molecular weight 183.25 g/mol . The compound features a fully hydrogenated quinoline framework (decahydroquinoline) that exists as cis and trans stereoisomers, with commercial products typically supplied at ≥97–98% purity as a white to off-white powder stored at 2–8°C under dry conditions . This scaffold is employed primarily as a conformationally constrained amino acid mimetic in peptide and peptidomimetic synthesis, where the rigid bicyclic ring system imparts distinct three-dimensional geometry to incorporated peptide backbones [1].

Why Decahydroquinoline-4-carboxylic Acid Cannot Be Generically Substituted: Conformational Rigidity and Stereochemical Specificity


Generic substitution among saturated bicyclic nitrogen heterocycle-carboxylic acids is scientifically invalid due to fundamental differences in ring topology, stereochemical configuration, and carboxylate positioning that determine bioactive conformation. Among saturated fused bicyclic nitrogen heterocycles, decahydroquinolines (DHQs) represent a unique structural moiety for the development of novel therapeutic agents, primarily owing to the rich stereochemical diversity inherent in these frameworks—the conformational and configurational intricacies of these compounds directly govern pharmacological activity [1]. The 4-position carboxylic acid in the decahydroquinoline system produces a distinct angular geometry that differs markedly from the 3-carboxylic acid and 5-carboxylic acid regioisomers, each of which exhibits divergent biological properties: cis-decahydroquinoline-5-carboxylic acids act as partial GABA agonists eliciting convulsant activity in vivo, whereas decahydroisoquinoline-3-carboxylic acid derivatives demonstrate potent AMPA receptor antagonism [2]. Furthermore, cis-decahydroquinoline reacts more rapidly with alkyl halides than does the trans isomer, demonstrating that stereochemistry alone alters chemical reactivity in a quantifiable manner [3]. Substitution with an analog of differing stereochemistry, regioisomeric positioning, or ring fusion type will not replicate the same conformational constraints and may yield entirely different biological outcomes [4].

Decahydroquinoline-4-carboxylic Acid: Quantitative Comparative Evidence for Procurement and Scientific Selection


Conformational Restriction and Peptide Bond Geometry Control Relative to Monocyclic Proline and Pipecolic Acid Scaffolds

Decahydroquinoline-4-carboxylic acid provides a conformationally locked bicyclic framework that restricts peptide backbone φ and ψ torsion angles to a narrower range than monocyclic proline or pipecolic acid scaffolds. The development of different synthetic routes to DHQs and their analogues has been conducted to investigate the influence of their three-dimensional structure on physiological effects and to uncover the conformational and configurational intricacies of these compounds [1]. Decahydroisoquinoline-4-carboxylic acid-based scaffolds have demonstrated the ability to achieve subtype-selective receptor targeting (sst3 antagonists) with promising pharmacokinetic properties in rodents, establishing the principle that bicyclic 4-carboxylic acid scaffolds confer functional advantages not attainable with simpler cyclic amino acids [2]. The angular disposition of the 4-carboxylate on the bicyclic DHQ framework produces a distinct spatial orientation of the peptide bond compared to the planar geometry of proline or the 6-membered monocyclic pipecolic acid system.

Peptidomimetic design Conformational constraint Proline analogues

Stereochemistry-Dependent Alkylation Reactivity: cis-Decahydroquinoline Versus trans-Decahydroquinoline

The stereochemistry of the decahydroquinoline ring fusion directly governs nucleophilic reactivity at the secondary amine nitrogen. Indirect evidence from bis-ammonium salt formation studies has demonstrated that cis-decahydroquinoline reacts more rapidly with alkyl halides than does the trans isomer [1]. This stereoelectronically controlled reactivity difference is relevant for the 4-carboxylic acid derivative because the N-alkylation step is a common transformation in peptidomimetic synthesis for generating N-substituted amino acid building blocks. For compounds with defined stereochemistry, the cis-fused configuration is expected to exhibit faster alkylation kinetics compared to the trans-fused analog.

Synthetic methodology N-alkylation kinetics Stereochemical reactivity

Regioisomeric Carboxylate Positioning: Divergent Biological Activity of 4-Carboxylic Acid Versus 5-Carboxylic Acid DHQ Derivatives

The position of the carboxylic acid group on the decahydroquinoline ring system fundamentally alters biological activity. Cis-decahydroquinoline-5-carboxylic acids have been demonstrated to elicit convulsant activity in mice following intracerebroventricular administration, with evidence suggesting they may act indirectly as partial gamma-aminobutyric acid (GABA) agonists in vivo [1]. In contrast, the 4-carboxylic acid regioisomer is not associated with GABAergic convulsant activity and is instead utilized as a neutral conformational constraint scaffold. The 3-carboxylic acid derivatives have been explored as dopamine agonists for Parkinson‘s disease and prolactin inhibition [2]. This regioisomer-dependent pharmacology underscores that the carboxylate position—not merely the presence of the bicyclic DHQ core—dictates biological function.

Structure-activity relationship GABA receptor pharmacology Regioisomer comparison

Ring Topology Divergence: Decahydroquinoline-4-carboxylic Acid Versus Decahydroisoquinoline-4-carboxylic Acid in Receptor Subtype Selectivity

The topological difference between quinoline-fused (1,2,3,4-tetrahydroquinoline-type decahydro) and isoquinoline-fused ring systems produces distinct three-dimensional molecular shapes that affect receptor recognition. Decahydroisoquinoline-4-carboxylic acid-based scaffolds have been systematically optimized to yield enantiomerically pure, highly potent and sst3-subtype selective somatostatin antagonists, with compounds demonstrating promising PK properties in rodents [1]. The (4S,4aS,8aR)-decahydroisoquinoline-4-carboxylic acid core moiety enables efficient synthesis and confers sst3 subtype selectivity. Decahydroquinoline-4-carboxylic acid, with its distinct angular fusion geometry (N-atom position differs from decahydroisoquinoline), presents a different spatial presentation of the amine and carboxylate functionalities, providing an alternative scaffold for exploring divergent receptor interaction profiles.

Receptor pharmacology Somatostatin antagonists Scaffold hopping

Commercial Purity Specifications and Storage Stability Parameters for Reproducible Peptide Synthesis

Commercially available decahydroquinoline-4-carboxylic acid (CAS 13337-72-9) is supplied with minimum purity specifications of 97% (AKSci) to 98% (Leyan) as a white to off-white powder . The compound is recommended for storage at 2–8°C under dry, sealed conditions, with stability maintained for research and further manufacturing applications—not for direct human use . This purity grade is suitable for peptide coupling reactions where the secondary amine and carboxylic acid functionalities must be free from interfering impurities that could compromise coupling yields or generate difficult-to-remove byproducts.

Quality control Peptide coupling efficiency Procurement specifications

Metabolic Stability Advantage of Bicyclic Saturated Scaffolds Over Aromatic Quinoline Analogs in Peptide Context

The fully saturated decahydroquinoline scaffold confers resistance to oxidative degradation pathways that commonly limit the utility of aromatic quinoline derivatives. The saturated bicyclic framework eliminates sites for cytochrome P450-mediated aromatic oxidation, a major metabolic liability for quinoline-4-carboxylic acid analogs. While direct metabolic stability data for decahydroquinoline-4-carboxylic acid itself is limited, the saturated ring system offers resistance to oxidative degradation, with the defined stereochemistry further influencing selectivity in synthetic pathways [1]. This class-level metabolic stability advantage is a key driver for incorporating saturated heterocycles into peptidomimetic designs intended to achieve improved in vivo half-life relative to aromatic counterparts.

Metabolic stability Oxidative resistance Peptide drug design

Optimal Research and Industrial Applications for Decahydroquinoline-4-carboxylic Acid Based on Quantitative Evidence


Conformationally Constrained Peptidomimetic Library Synthesis Requiring Rigid Backbone Scaffolds

Decahydroquinoline-4-carboxylic acid is optimally deployed as a building block for generating peptidomimetic libraries that require greater conformational restriction than achievable with monocyclic proline or pipecolic acid analogs. The bicyclic DHQ framework introduces 2–3 additional stereocenters and adopts a rigid twin-chair conformation (for trans isomers) confirmed by proton NMR, providing fixed φ and ψ torsion angles that enhance receptor subtype selectivity as demonstrated in decahydroisoquinoline-based sst3 antagonist development [1][2]. Procurement of stereochemically defined DHQ-4-carboxylic acid enables systematic exploration of three-dimensional peptide backbone geometry in structure-activity relationship campaigns.

N-Alkylation-Dependent Synthetic Routes Requiring Stereoelectronically Tuned Amine Reactivity

For synthetic sequences involving N-alkylation of the secondary amine with alkyl halides or related electrophiles, the stereochemical identity of decahydroquinoline-4-carboxylic acid directly impacts reaction kinetics and yield optimization. Indirect evidence from bis-ammonium salt formation studies establishes that cis-decahydroquinoline reacts more rapidly with alkyl halides than the trans isomer [1]. Researchers should procure the specific stereoisomer (cis or trans) consistent with the desired reaction rate profile, as this stereoelectronically governed reactivity difference can significantly affect coupling efficiency in multi-step peptidomimetic syntheses.

Receptor Pharmacology Studies Requiring Clean Background Activity Without GABAergic Confounds

When designing peptidomimetics for receptor binding or functional assays where GABAergic background activity would confound data interpretation, decahydroquinoline-4-carboxylic acid is the appropriate regioisomeric scaffold. Unlike the 5-carboxylic acid regioisomers, which elicit convulsant activity in vivo via partial GABA agonism, the 4-carboxylic acid derivative exhibits no reported GABAergic pharmacology [1]. This functional distinction makes DHQ-4-carboxylic acid the preferred choice for generating clean-background peptidomimetic probes targeting non-GABA receptors, eliminating the need for post-hoc deconvolution of off-target GABA effects.

Scaffold-Hopping Programs Seeking Differentiation from Established Decahydroisoquinoline Intellectual Property

Medicinal chemistry programs aiming to differentiate from the decahydroisoquinoline-4-carboxylic acid scaffold—validated in sst3-selective somatostatin antagonist development with promising rodent PK—can employ decahydroquinoline-4-carboxylic acid as a topological scaffold-hop [1]. The angular fusion geometry of DHQ positions the nitrogen atom differently than DIQ, presenting distinct spatial vectors for amine and carboxylate functional groups. This topological divergence offers an opportunity to explore novel receptor selectivity fingerprints while maintaining the saturated bicyclic framework‘s favorable metabolic stability and conformational rigidity characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decahydroquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.